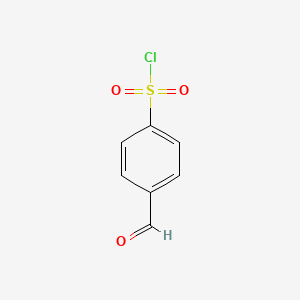

4-formylbenzenesulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-formylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWSPWGBDIQKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001006398 | |

| Record name | 4-Formylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85822-16-8 | |

| Record name | p-Formylbenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085822168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Formylbenzenesulfonyl Chloride: Properties, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-formylbenzenesulfonyl chloride (FBSC), a versatile bifunctional reagent increasingly utilized in organic synthesis and drug discovery. This document delves into the core chemical properties, reactivity profile, and practical applications of FBSC, with a focus on providing actionable insights for researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols, mechanistic considerations, and strategic applications are presented to empower the reader with a thorough understanding of this valuable synthetic building block.

Introduction: A Bifunctional Tool for Molecular Architecture

This compound stands as a testament to the power of bifunctional molecules in modern organic synthesis. Possessing both a highly reactive sulfonyl chloride and a versatile aldehyde functional group, it offers a dual-pronged approach to the construction of complex molecular architectures. The strategic placement of these groups in a para-relationship on the benzene ring provides a rigid scaffold, making it an ideal starting point for the synthesis of targeted libraries and drug candidates. This guide will explore the nuanced reactivity of FBSC, providing the foundational knowledge necessary to exploit its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a reagent is paramount for its effective use and characterization of its reaction products.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₇H₅ClO₃S | [1][2] |

| Molecular Weight | 204.63 g/mol | [1][2] |

| Appearance | White to light brown crystalline solid | [2] |

| Boiling Point | 327 °C at 760 mmHg | [1] |

| Density | 1.485 g/cm³ | [1] |

| Storage Temperature | 2-8°C under inert gas (e.g., Argon) | [1] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum of a similarly substituted aromatic sulfonyl chloride, 4-fluorobenzenesulfonyl chloride, shows two doublets in the aromatic region, a characteristic pattern for para-substituted benzene rings. For this compound, one would expect to see two doublets in the aromatic region (typically between δ 7.5 and 8.5 ppm) and a singlet for the aldehydic proton further downfield (around δ 10.0 ppm)[3].

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the aldehydic carbon (around 190 ppm), the four aromatic carbons (in the 120-150 ppm region), with the carbon attached to the sulfonyl chloride group being the most deshielded among the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric). A strong carbonyl (C=O) stretch from the aldehyde group would be observed around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 204.6, with a characteristic M+2 peak due to the ³⁷Cl isotope. Fragmentation patterns of aromatic sulfonyl chlorides often involve the loss of SO₂ (64 Da) and the chlorine atom[4][5]. The fragmentation of the aldehyde group would also contribute to the overall spectrum.

Synthesis of this compound

The reliable synthesis of this compound is a critical first step for its application. While several general methods for the preparation of sulfonyl chlorides exist, a common and effective approach involves the chlorosulfonation of a suitable precursor. A well-established method is the reaction of the corresponding sulfonic acid with a chlorinating agent.

General Synthetic Approach

The synthesis of aromatic sulfonyl chlorides is often achieved through the chlorosulfonation of the corresponding arene or by the conversion of a sulfonic acid or its salt to the sulfonyl chloride. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid (ClSO₃H)[6].

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Chlorination of 4-Formylbenzenesulfonic Acid

This protocol is a representative procedure based on established methods for the conversion of sulfonic acids to sulfonyl chlorides.

Materials:

-

4-Formylbenzenesulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), and a dropping funnel, add 4-formylbenzenesulfonic acid (1.0 eq) and anhydrous toluene.

-

Cool the stirred suspension in an ice bath.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (2.0-3.0 eq) via the dropping funnel.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validation: The purity of the synthesized this compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR). The presence of the aldehyde and sulfonyl chloride functionalities should be evident in the respective spectra.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the differential reactivity of its two functional groups, allowing for a range of selective transformations.

The Sulfonyl Chloride Moiety: A Potent Electrophile

The sulfonyl chloride group is a powerful electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is the cornerstone of its use in forming sulfonamides and sulfonate esters.

The reaction with primary and secondary amines is one of the most important applications of sulfonyl chlorides, yielding stable sulfonamide linkages. This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs[6].

Caption: Reaction of FBSC with amines to form sulfonamides.

Causality Behind Experimental Choices: The use of a base (e.g., pyridine or triethylamine) is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine[7]. The choice of solvent can also influence the reaction rate and yield, with aprotic solvents like dichloromethane or tetrahydrofuran being commonly employed.

The Aldehyde Moiety: A Gateway to Diverse Functionality

The aldehyde group offers a plethora of synthetic possibilities, including reductive amination, Wittig reactions, and various condensation reactions.

Reductive amination provides a direct route to secondary and tertiary amines. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Caption: Reductive amination of the aldehyde group in an FBSC derivative.

Expertise in Action: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for one-pot reductive aminations due to its mildness and tolerance of a wide range of functional groups. It is less basic than other borohydrides, minimizing side reactions[8].

Chemoselectivity: The Art of Selective Transformation

The presence of two reactive functional groups in this compound necessitates careful consideration of chemoselectivity. The relative reactivity of the sulfonyl chloride and the aldehyde can be modulated by the choice of reagents and reaction conditions.

-

Reaction with Amines: The sulfonyl chloride is generally more electrophilic than the aldehyde and will react preferentially with primary and secondary amines under standard conditions[9][10]. This allows for the selective formation of sulfonamides while leaving the aldehyde group intact for subsequent transformations.

-

Selective Aldehyde Reduction: The aldehyde can be selectively reduced in the presence of the sulfonyl chloride using mild reducing agents that do not affect the sulfonyl chloride. For example, sodium borohydride in the presence of a Lewis acid or under carefully controlled temperature conditions can achieve this transformation[11][12].

-

Protecting Group Strategies: In cases where the desired transformation requires the protection of one of the functional groups, standard protecting group chemistry can be employed. The aldehyde can be protected as an acetal, which is stable to the conditions typically used for sulfonamide formation. Conversely, the sulfonyl chloride can be converted to a more stable sulfonamide, which can be considered a protecting group for the sulfonic acid if desired[13][14].

Applications in Drug Discovery and Medicinal Chemistry

The unique bifunctional nature of this compound makes it a valuable building block in the synthesis of biologically active molecules and drug candidates. The sulfonamide moiety is a well-established pharmacophore in a wide range of therapeutic areas, including antimicrobials, diuretics, and anticancer agents[6]. The aldehyde group provides a handle for further diversification and the introduction of additional pharmacophoric elements or for conjugation to other molecules.

While specific examples of blockbuster drugs synthesized directly from this compound are not prevalent in the public domain, its utility is evident in the synthesis of various classes of inhibitors and modulators of biological targets. For instance, it can be envisioned as a key starting material in the synthesis of kinase inhibitors, where a sulfonamide group can provide key hydrogen bonding interactions with the hinge region of the kinase, and the aldehyde can be elaborated to occupy other pockets of the active site[15][16][17].

Safety and Handling

This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also a suspected skin sensitizer[2].

-

Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis[1].

Conclusion

This compound is a powerful and versatile bifunctional reagent with significant potential in organic synthesis and drug discovery. Its ability to undergo selective transformations at either the sulfonyl chloride or the aldehyde functionality provides a flexible platform for the construction of complex and diverse molecular scaffolds. A thorough understanding of its chemical properties, reactivity, and the principles of chemoselectivity is essential for harnessing its full synthetic potential. As the demand for novel and complex small molecules in drug discovery continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in the development of new therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. BJOC - Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 13. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 15. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 17. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 4-Formylbenzenesulfonyl Chloride

Introduction: The Utility of a Bifunctional Reagent

4-Formylbenzenesulfonyl chloride (CAS No: 85822-16-8) is a valuable bifunctional molecule in the landscape of modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive sulfonyl chloride group and an aldehyde (formyl) group at opposite ends of a benzene ring, makes it a versatile building block. The sulfonyl chloride moiety readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively—linkages prevalent in a vast array of pharmaceuticals.[2] Concurrently, the formyl group serves as a handle for a wide range of transformations, including reductive amination, Wittig reactions, and the formation of imines or oximes. This dual reactivity allows for the sequential or orthogonal introduction of molecular complexity, making it a key intermediate in the synthesis of targeted therapeutics and functional materials.[3] This guide provides an in-depth exploration of the primary synthesis routes and robust purification methodologies for this compound, grounded in mechanistic understanding and practical, field-proven insights.

Part 1: Synthesis Methodologies

The synthesis of this compound is not a trivial undertaking due to the presence of two reactive functional groups that are sensitive to different conditions. The choice of synthetic route often depends on the availability of starting materials, scalability, and the desired purity profile. Below, we dissect the most logical and scientifically sound approaches.

Method 1: Direct Chlorosulfonation of Benzaldehyde

The most direct conceptual route is the electrophilic aromatic substitution of benzaldehyde using chlorosulfonic acid (ClSO₃H). In this reaction, the sulfur trioxide (SO₃) component of chlorosulfonic acid acts as a powerful electrophile.

Causality and Mechanistic Insight: The formyl group is a meta-directing deactivator for electrophilic aromatic substitution. However, the para-product is often observed and can be isolated. The strong electron-withdrawing nature of the -CHO group deactivates the ring, necessitating harsh reaction conditions, which can lead to side reactions, including potential oxidation of the aldehyde. The reaction must be performed at low temperatures to control the high reactivity of chlorosulfonic acid and to minimize byproduct formation.[4] An excess of chlorosulfonic acid is typically used to drive the reaction to completion.[5]

Caption: Electrophilic substitution pathway for chlorosulfonation.

Experimental Protocol (Exemplary):

-

Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Charge the flask with chlorosulfonic acid (e.g., 4-5 equivalents) and cool to 0-5 °C in an ice-salt bath.

-

Add benzaldehyde (1 equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[5]

-

After the addition is complete, stir the mixture at low temperature for an additional hour, then allow it to slowly warm to room temperature and stir for several hours or until reaction completion is indicated by TLC or HPLC.

-

The reaction is quenched by carefully and slowly pouring the mixture onto crushed ice. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

-

The precipitated crude product is collected by vacuum filtration and washed with cold water to remove residual acids.

Method 2: Chlorination of 4-Formylbenzenesulfonic Acid Sodium Salt

This is arguably the most reliable and widely applicable method for preparing sulfonyl chlorides. It separates the sulfonation and chlorination steps, allowing for better control and purification of the intermediate sulfonic acid.

Causality and Mechanistic Insight: The starting material, 4-formylbenzenesulfonic acid (or its more stable sodium salt), is first prepared by the sulfonation of benzaldehyde. This intermediate is then converted to the sulfonyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6] Thionyl chloride is often preferred for its operational simplicity, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[7] The reaction proceeds via a nucleophilic attack of the sulfonate on the chlorinating agent. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride by forming the reactive Vilsmeier reagent in situ.

Experimental Protocol (Exemplary):

-

Place 4-formylbenzenesulfonic acid sodium salt (1 equivalent) in a flask equipped with a reflux condenser and a gas outlet to a scrubber.

-

Add thionyl chloride (e.g., 3-5 equivalents), often with a solvent like toluene or neat if the thionyl chloride can serve as the solvent.[7]

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, excess thionyl chloride is removed by distillation, preferably under reduced pressure, to yield the crude this compound.[7]

Method 3: Diazotization of 4-Aminobenzaldehyde followed by Sulfochlorination

This route offers an alternative for when the corresponding aniline is a more accessible starting material. It is a classic transformation in aromatic chemistry.

Causality and Mechanistic Insight: 4-Aminobenzaldehyde is first converted to a diazonium salt using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at low temperatures (0-5 °C).[8] The resulting diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide (SO₂) and a chloride source. This reaction, a variation of the Sandmeyer reaction, generates the sulfonyl chloride.[9] Precise temperature control during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol (Exemplary):

-

Dissolve 4-aminobenzaldehyde (1 equivalent) in aqueous hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, keeping the temperature below 5 °C.[9]

-

In a separate flask, prepare a solution of copper(I) chloride in a suitable solvent (e.g., acetic acid) and saturate it with sulfur dioxide gas.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen evolution will occur.

-

After the addition is complete, stir the mixture for an additional 1-2 hours, allowing it to warm to room temperature.

-

The product is typically isolated by extraction into an organic solvent, followed by washing and solvent evaporation.

| Synthesis Method Comparison | |||

| Parameter | Method 1: Direct Chlorosulfonation | Method 2: Chlorination of Sulfonic Acid | Method 3: Diazotization Route |

| Starting Material | Benzaldehyde | 4-Formylbenzenesulfonic acid or its salt | 4-Aminobenzaldehyde |

| Key Reagents | Chlorosulfonic acid | Thionyl chloride or PCl₅ | NaNO₂, HCl, SO₂, CuCl |

| Advantages | Most direct route (one pot) | High yield, reliable, good control | Good alternative if aniline is available |

| Disadvantages | Harsh conditions, potential for side reactions, regioselectivity issues | Requires pre-synthesis of sulfonic acid | Unstable diazonium intermediate, use of toxic SO₂ gas |

Part 2: Purification Strategies

The crude this compound obtained from any of the above syntheses will contain impurities, including unreacted starting materials, the corresponding sulfonic acid (from hydrolysis), and other byproducts. A robust purification strategy is essential to obtain a product suitable for subsequent high-stakes applications like drug development.

Caption: General workflow for synthesis and purification.

Post-Synthesis Workup: The First Line of Defense

Regardless of the synthetic method, a proper aqueous workup is the first critical step.

Protocol:

-

Quenching: The reaction mixture is carefully added to a large volume of crushed ice/water. This neutralizes highly reactive reagents and precipitates the organic product.

-

Extraction: The aqueous slurry is extracted with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

-

Washing: The organic layer is washed sequentially with:

-

Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

Trustworthiness Check: It is imperative to perform these steps quickly and at low temperatures, as the sulfonyl chloride group is susceptible to hydrolysis, especially under basic or neutral aqueous conditions.[5] The presence of the sulfonic acid impurity is a common failure mode that complicates purification.

Recrystallization: The Workhorse of Bulk Purification

For solid crude products, recrystallization is an effective method for achieving high purity on a large scale.[11]

Causality and Solvent Selection: The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[12] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, a molecule of intermediate polarity, a mixed solvent system is often effective. A good starting point is a nonpolar solvent in which the compound is less soluble (e.g., hexanes, heptane) paired with a more polar solvent in which it is more soluble (e.g., ethyl acetate, toluene, or tetrahydrofuran).[10][13]

Experimental Protocol:

-

Dissolve the crude solid in a minimal amount of the hot, more-soluble solvent (e.g., toluene).

-

If insoluble impurities are present, perform a hot gravity filtration.

-

While the solution is still hot, slowly add the less-soluble solvent (e.g., hexanes) until persistent cloudiness (the saturation point) is observed.

-

Add a drop or two of the hot, more-soluble solvent to redissolve the precipitate and ensure the solution is saturated.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming a pure crystal lattice.[14]

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold, less-soluble solvent, and dry them under vacuum.

Flash Column Chromatography: For Ultimate Purity

When recrystallization fails to remove closely related impurities or if the product is an oil, silica gel flash chromatography is the method of choice.[13]

Causality and System Selection: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[13] Given the polarity of this compound, a mobile phase consisting of a mixture of hexanes and ethyl acetate is appropriate. A gradient elution, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, will effectively separate the less polar impurities from the desired product.

Experimental Protocol:

-

Prepare a silica gel column in the chosen nonpolar solvent (e.g., hexanes).

-

Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica-adsorbed product onto the top of the column.

-

Elute the column with the mobile phase, starting with low polarity and gradually increasing it.

-

Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Safety and Handling

-

Reagents: Chlorosulfonic acid and thionyl chloride are extremely corrosive and react violently with water. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield.[10]

-

Product: this compound is a lachrymator and is moisture-sensitive. It should be handled in a fume hood and stored under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent hydrolysis.

-

Workup: The quenching of the reaction mixture on ice is highly exothermic and releases large volumes of corrosive HCl gas. This must be done slowly and with extreme caution.

Conclusion

The synthesis and purification of this compound demand careful consideration of reagent compatibility and reaction conditions. While direct chlorosulfonation offers a concise route, the two-step process involving the chlorination of 4-formylbenzenesulfonic acid generally provides superior control and yields. Effective purification hinges on a meticulous aqueous workup followed by either recrystallization for bulk material or column chromatography for achieving the highest levels of purity required for sensitive applications. By understanding the chemical principles behind each step, researchers and drug development professionals can reliably produce this versatile bifunctional intermediate for their synthetic campaigns.

References

- 1. 4-formylbenzene-1-sulfonyl chloride | 85822-16-8 | KDA82216 [biosynth.com]

- 2. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. CAS 1196151-28-6: 4-Formylbenzenemethanesulfonyl chloride [cymitquimica.com]

- 4. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. What are the raw materials needed for synthesizing 4 - Toluene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 7. 4-Formylbenzoyl chloride | 16173-52-7 | Benchchem [benchchem.com]

- 8. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 9. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]

- 12. chem.ualberta.ca [chem.ualberta.ca]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

Spectroscopic Characterization of 4-Formylbenzenesulfonyl Chloride: A Technical Guide

Introduction

4-Formylbenzenesulfonyl chloride is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block stems from the presence of two reactive functional groups: a sulfonyl chloride and an aldehyde. The sulfonyl chloride moiety readily participates in sulfonylation reactions, enabling the formation of sulfonamides and sulfonate esters, which are prevalent motifs in a wide array of therapeutic agents. Concurrently, the aldehyde group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.

A thorough understanding of the spectroscopic properties of this compound is paramount for its effective utilization in research and development. Spectroscopic data provides unambiguous confirmation of its chemical structure and purity, which are critical parameters in drug development and process optimization. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a combination of predicted values derived from the analysis of analogous compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Molecular Structure

The structural representation of this compound is crucial for interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with a formyl group (-CHO) and a sulfonyl chloride group (-SO₂Cl) at the para position.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic and aldehyde regions. The electron-withdrawing nature of both the sulfonyl chloride and formyl groups significantly deshields the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~8.2 | Doublet | 2H | Aromatic protons ortho to the formyl group |

| ~8.0 | Doublet | 2H | Aromatic protons ortho to the sulfonyl chloride group |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are based on the analysis of structurally similar compounds.

Interpretation:

-

Aldehydic Proton: A sharp singlet is anticipated at approximately 10.1 ppm. This significant downfield shift is characteristic of an aldehydic proton, which is strongly deshielded by the adjacent carbonyl group.

-

Aromatic Protons: The para-substituted benzene ring will give rise to a classic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing formyl group are expected to resonate further downfield (around 8.2 ppm) compared to the protons ortho to the sulfonyl chloride group (around 8.0 ppm). The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Carbonyl carbon (-CHO) |

| ~145 | Aromatic carbon attached to the sulfonyl chloride group (C-SO₂Cl) |

| ~140 | Aromatic carbon attached to the formyl group (C-CHO) |

| ~131 | Aromatic carbons ortho to the formyl group |

| ~129 | Aromatic carbons ortho to the sulfonyl chloride group |

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm and are based on data from analogous substituted benzenes.

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the aldehyde is expected to have the most downfield chemical shift, around 191 ppm, which is a characteristic region for this functional group.

-

Substituted Aromatic Carbons: The two quaternary aromatic carbons directly attached to the electron-withdrawing substituents will be significantly deshielded. The carbon bonded to the sulfonyl chloride group is predicted to be around 145 ppm, while the carbon attached to the formyl group is expected at approximately 140 ppm.

-

Unsubstituted Aromatic Carbons: The remaining two signals in the aromatic region correspond to the protonated carbons. The carbons ortho to the formyl group are predicted to appear around 131 ppm, and those ortho to the sulfonyl chloride group are expected at approximately 129 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)). This compound is a solid, and its solubility should be considered when choosing a solvent.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate until the sample is completely dissolved.

Instrumental Parameters for ¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Time (AQ): Typically 2-4 seconds.[1]

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.[1]

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

Instrumental Parameters for ¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with single lines for each carbon.[2]

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative analysis, especially for quaternary carbons which have longer relaxation times.[3]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[4]

-

Spectral Width (SW): A range of 0 to 220 ppm is appropriate for most organic molecules.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and sulfonyl chloride moieties.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2850, ~2750 | Weak | Aldehydic C-H stretching (Fermi doublet) |

| ~1700 | Strong | C=O stretching of the aldehyde |

| ~1600, ~1475 | Medium to Weak | Aromatic C=C stretching |

| ~1380 | Strong | Asymmetric SO₂ stretching of the sulfonyl chloride |

| ~1180 | Strong | Symmetric SO₂ stretching of the sulfonyl chloride |

| ~830 | Strong | Out-of-plane C-H bending for a 1,4-disubstituted benzene |

Interpretation:

-

Aldehyde Group: The most prominent feature of the aldehyde will be the strong C=O stretching absorption around 1700 cm⁻¹. Additionally, two weak bands characteristic of the aldehydic C-H stretch (a Fermi doublet) are expected around 2850 cm⁻¹ and 2750 cm⁻¹.

-

Sulfonyl Chloride Group: The sulfonyl chloride group will be readily identifiable by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically appearing around 1380 cm⁻¹ and 1180 cm⁻¹, respectively.[1]

-

Aromatic Ring: The presence of the benzene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹, C=C stretching absorptions in the 1600-1475 cm⁻¹ region, and a strong out-of-plane C-H bending vibration around 830 cm⁻¹, which is characteristic of 1,4-disubstitution.

Experimental Protocol for IR Spectroscopy

Since this compound is a solid, several methods can be used to obtain its IR spectrum.

Attenuated Total Reflectance (ATR) Method (Preferred):

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Potassium Bromide (KBr) Pellet Method:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[5]

-

Transfer the finely ground powder into a pellet press.

-

Apply pressure (typically several tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. For this compound, electron ionization (EI) is a suitable technique.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 204, corresponding to the molecular weight of the molecule (C₇H₅³⁵ClO₃S). An M+2 peak of approximately one-third the intensity of the molecular ion peak should be observed at m/z 206 due to the natural abundance of the ³⁷Cl isotope.[1] This isotopic pattern is a key indicator for the presence of a chlorine atom.

Predicted Fragmentation Pattern:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways initiated by the loss of stable neutral molecules or radicals.

Figure 2: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

Loss of Chlorine Radical (m/z 169): A common initial fragmentation for sulfonyl chlorides is the loss of a chlorine radical (•Cl) to form the [M-Cl]⁺ ion at m/z 169.

-

Loss of Sulfonyl Chloride Radical (m/z 105): Cleavage of the C-S bond can lead to the loss of a sulfonyl chloride radical (•SO₂Cl), resulting in the stable benzoyl cation at m/z 105. This ion can further lose carbon monoxide (CO) to give the phenyl cation at m/z 77.

-

Loss of Formyl Radical (m/z 175/177): Fragmentation can also be initiated by the loss of the formyl radical (•CHO) to yield the chlorosulfonylphenyl cation at m/z 175 (with its corresponding isotope peak at m/z 177). This fragment can subsequently lose sulfur dioxide (SO₂) to produce an ion at m/z 111/113.

-

Loss of Sulfur Dioxide (m/z 140/142): Rearrangement followed by the loss of a neutral sulfur dioxide (SO₂) molecule from the molecular ion could lead to a fragment at m/z 140/142.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: For a solid sample like this compound, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Ionization: The probe is inserted into the ion source of the mass spectrometer, which is under high vacuum. The sample is heated to induce vaporization, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6] This causes ionization and fragmentation of the molecules.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a comprehensive analytical profile of this compound. This information is essential for the unambiguous identification and characterization of this important synthetic intermediate. The detailed experimental protocols offer practical guidance for researchers to obtain high-quality spectroscopic data in the laboratory. By leveraging this guide, scientists and professionals in drug development can confidently utilize this compound in their synthetic endeavors, ensuring the integrity and purity of their target molecules.

References

- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Bifunctional Architect: A Technical Guide to 4-Formylbenzenesulfonyl Chloride

For the modern medicinal chemist and researcher, the quest for novel molecular architectures with tailored biological activity is a perpetual challenge. Success often hinges on the strategic use of versatile building blocks, molecules that offer multiple points for diversification and conjugation. In this context, 4-formylbenzenesulfonyl chloride (CAS No. 85822-16-8) emerges as a compelling and highly valuable, yet perhaps underutilized, bifunctional reagent. Its unique combination of a reactive sulfonyl chloride and a versatile aldehyde moiety within a stable aromatic framework makes it a powerful tool for the synthesis of complex molecular probes, targeted therapeutics, and diverse compound libraries.

This technical guide provides an in-depth exploration of the core attributes of this compound, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and application. The protocols and mechanistic discussions that follow are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Molecular Profile and Physicochemical Properties

This compound is a solid at room temperature, a characteristic that offers practical advantages in handling and weighing compared to its liquid benzenesulfonyl chloride counterpart.[1][2] The molecule's structure presents two distinct reactive centers, the electrophilic sulfur of the sulfonyl chloride and the electrophilic carbon of the aldehyde, enabling orthogonal chemical transformations.

| Property | Value | Source |

| CAS Number | 85822-16-8 | [3] |

| Molecular Formula | C₇H₅ClO₃S | [3] |

| Molecular Weight | 204.63 g/mol | [3] |

| Appearance | Solid | [2] |

| Boiling Point | 327 °C at 760 mmHg | [3] |

| Density | 1.485 g/cm³ | [3] |

| Storage Temperature | 2-8°C under inert gas | [3] |

A key consideration for any sulfonyl chloride is its sensitivity to moisture. While generally more stable than acyl chlorides, aryl sulfonyl chlorides readily undergo hydrolysis to the corresponding sulfonic acid.[4] This necessitates handling under anhydrous conditions to preserve the reactive sulfonyl chloride moiety.

Synthesis of this compound: A Practical Approach

While several synthetic routes to aryl sulfonyl chlorides are established in the literature, a common and reliable method for preparing this compound involves the chlorosulfonation of a suitable benzaldehyde derivative or the chlorination of 4-formylbenzenesulfonic acid. A plausible and scalable laboratory synthesis can be adapted from established procedures for analogous compounds.[2][5]

A robust method involves the reaction of 4-formylbenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonic acid can be prepared by the sulfonation of benzaldehyde.

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Synthesis from 4-Formylbenzenesulfonic Acid

-

Step 1: Preparation of the Reaction Setup. A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Charging the Reactants. 4-Formylbenzenesulfonic acid (1.0 eq) is added to the flask, followed by an excess of thionyl chloride (SOCl₂, typically 3-5 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 10 mmol of sulfonic acid) can be added to facilitate the reaction.

-

Step 3: Reaction. The reaction mixture is heated to reflux (approximately 76 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Step 4: Work-up. After cooling to room temperature, the excess thionyl chloride is carefully removed under reduced pressure. The crude product is then co-evaporated with an anhydrous solvent like toluene to remove any remaining traces of SOCl₂.

-

Step 5: Purification. The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the pure product.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of both the thionyl chloride and the product sulfonyl chloride by atmospheric moisture.

-

Excess Thionyl Chloride: An excess of thionyl chloride is used to drive the reaction to completion and to serve as the reaction solvent.

-

DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.

-

Co-evaporation with Toluene: This step is critical for removing the high-boiling thionyl chloride, which can interfere with subsequent reactions and purification.

The Dual Reactivity of this compound

The synthetic utility of this compound stems from the distinct and controllable reactivity of its two functional groups. This allows for a stepwise functionalization, making it an ideal scaffold for building complex molecules.

Caption: Dual reactivity of this compound.

Reactions at the Sulfonyl Chloride Group: The Gateway to Sulfonamides

The sulfonyl chloride moiety is a potent electrophile that readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[6][7] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous approved drugs.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Step 1: Dissolution. this compound (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere.

-

Step 2: Addition of Amine and Base. The amine (1.0-1.2 eq) and a base like triethylamine (1.5-2.0 eq) are added to the solution, either neat or as a solution in the same solvent. The reaction is often performed at 0 °C to control the initial exotherm.

-

Step 3: Reaction. The mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up. The reaction is quenched with water or a dilute aqueous acid (e.g., 1 M HCl) to remove the excess base and its salt. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Step 5: Purification. The crude sulfonamide is then purified by column chromatography or recrystallization.

Reactions at the Aldehyde Group: A Hub for Molecular Elaboration

The aldehyde functionality provides a second, orthogonal site for chemical modification. This allows for the introduction of diverse structural motifs after the sulfonamide has been formed, or vice versa.

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to form secondary or tertiary amines, respectively.[9][10] This reaction is highly efficient and tolerates a wide range of functional groups, making it a powerful tool in library synthesis.

Wittig Reaction: The aldehyde readily participates in the Wittig reaction, reacting with phosphorus ylides to form alkenes.[7][11] This allows for the extension of the carbon skeleton and the introduction of a double bond, which can be further functionalized.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of targeted covalent inhibitors and complex molecular scaffolds in drug discovery. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, interacting with protein backbones, while the aldehyde can be transformed into various functionalities to target specific residues or to attach linkers for bioconjugation.

A particularly relevant application is in the synthesis of kinase inhibitors . Many kinase inhibitors feature a sulfonamide group for key interactions within the ATP-binding pocket.[12][13] The formyl group on the this compound scaffold can be elaborated to introduce functionalities that target specific amino acid residues, thereby enhancing potency and selectivity. For instance, the aldehyde can be converted to an amine via reductive amination, which can then be acylated to introduce a warhead for covalent inhibition of a cysteine residue in the target kinase.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its effective use. The following are the expected key spectroscopic features based on its structure and data from analogous compounds.[14][15][16]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.1 (s, 1H, -CHO)

-

δ 8.1-8.2 (d, 2H, Ar-H ortho to -SO₂Cl)

-

δ 7.9-8.0 (d, 2H, Ar-H ortho to -CHO)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 191-192 (C=O)

-

δ 140-142 (C-SO₂Cl)

-

δ 136-138 (C-CHO)

-

δ 130-132 (Ar-CH)

-

δ 128-130 (Ar-CH)

-

-

IR (KBr, cm⁻¹):

-

~1700 (C=O stretch of aldehyde)

-

~1370 and ~1170 (asymmetric and symmetric SO₂ stretch of sulfonyl chloride)

-

~2820 and ~2720 (C-H stretch of aldehyde)

-

Safety, Handling, and Storage

As with all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Due to its sensitivity to moisture, it should be handled under dry conditions and stored under an inert atmosphere.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and other nucleophiles. Recommended storage is at 2-8 °C.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Unused material should be carefully quenched with a suitable nucleophile (e.g., a dilute solution of sodium hydroxide) before disposal.

Conclusion

This compound is a potent and versatile bifunctional building block that offers significant advantages for the synthesis of complex molecules in research and drug development. Its dual reactivity allows for the strategic and sequential introduction of diverse chemical functionalities, enabling the construction of novel sulfonamide-containing compounds with tailored properties. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this powerful reagent to accelerate their discovery programs and create innovative molecular solutions to challenging biological problems.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. lookchem.com [lookchem.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. jocpr.com [jocpr.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

- 16. acdlabs.com [acdlabs.com]

A Framework for the Structural Elucidation of 4-formylbenzenesulfonyl chloride: A Technical Guide

Abstract

4-formylbenzenesulfonyl chloride is a bifunctional molecule of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals and functional materials. Despite its utility, a definitive single-crystal X-ray structure has not been publicly reported. This technical guide outlines a comprehensive framework for the experimental determination, analysis, and interpretation of its crystal structure. To provide a tangible and instructive example, we present a detailed structural analysis of a close analogue, 4-chlorobenzenesulfonyl chloride, using its known crystallographic data. This document serves as a roadmap for researchers in crystallography, medicinal chemistry, and materials science, detailing the causality behind experimental choices and providing field-proven insights into the structural science of aromatic sulfonyl chlorides.

Introduction: The Significance of Structural Analysis

This compound (C₇H₅ClO₃S) is a valuable reagent characterized by two reactive functional groups: a sulfonyl chloride (-SO₂Cl) and a benzaldehyde (-CHO) moiety.[1] The sulfonyl chloride group is a powerful electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[2] Concurrently, the aldehyde group allows for a vast array of transformations, including reductive amination, oxidation, and olefination. This dual reactivity makes it a key intermediate in the synthesis of complex molecules with tailored biological or material properties.

Understanding the three-dimensional structure of this molecule in the solid state is paramount. A crystal structure provides precise data on:

-

Molecular Geometry: Definitive bond lengths, bond angles, and conformational preferences.

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern how molecules pack together.

-

Solid-State Properties: Crystal packing directly influences macroscopic properties such as melting point, solubility, stability, and powder flow, which are critical in drug development and manufacturing.

As of this publication, a search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals no entry for this compound.[3][4] Therefore, this guide first proposes a robust, self-validating experimental workflow to determine its structure and then uses the crystallographic data of 4-chlorobenzenesulfonyl chloride as a detailed case study to illustrate the analytical process.[5]

Part 1: Proposed Experimental Workflow for Structure Determination

The determination of a novel crystal structure is a systematic process that moves from high-purity synthesis to final data analysis. Each step is designed to ensure the integrity and accuracy of the final structural model.

Synthesis, Purification, and Quality Control

Crystallization requires starting material of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor-quality diffraction data.

Protocol 1: Synthesis and Purification

-

Synthesis: this compound can be synthesized via chlorosulfonation of benzaldehyde. A common method involves reacting the parent aldehyde with chlorosulfonic acid.[6] Careful control of temperature is critical to prevent side reactions.

-

Workup: Following the reaction, the mixture is typically quenched by pouring it onto ice. The crude product is then extracted into an organic solvent like dichloromethane (DCM).

-

Purification: The organic layer is washed sequentially with water, dilute sodium bicarbonate solution (to remove acidic impurities), and brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure.

-

Recrystallization: The crude solid should be recrystallized to achieve crystallographic-grade purity. A suitable solvent system (e.g., ethanol, or a toluene/hexane mixture) is determined empirically to yield well-formed, solid crystals.[7]

-

Quality Control: Purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp.

Single Crystal Growth

The cornerstone of a successful structure determination is the growth of a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

Methodologies for Crystal Growth:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, promoting the formation of a small number of large crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent (e.g., DCM) is placed in a small open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" (e.g., hexane) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.

-

Thermal Gradient (Cooling): A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. This is highly effective for compounds with a steep solubility curve.

The choice of solvent is critical; it should be relatively volatile and exhibit moderate solubility for the compound.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, whose positions and intensities are recorded by a detector.

Data Collection Steps:

-

Mounting: A single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Instrumentation: Data is collected on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

-

Unit Cell Determination: An initial set of diffraction images is used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The instrument software optimizes the strategy to ensure high completeness and redundancy of the data.

Structure Solution and Refinement

The collected diffraction data is processed to yield a final, accurate 3D model of the molecule and its arrangement in the crystal.

Workflow Diagram: From Data to Structure

Caption: Workflow for single-crystal X-ray structure determination.

Computational Steps:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects).

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: A model of the molecule is built and refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

-

Validation: The final model is rigorously checked for geometric sensibility and agreement with the data using metrics like R-factors. The final output is a Crystallographic Information File (CIF).

Part 2: Structural Analysis – A Case Study of 4-Chlorobenzenesulfonyl Chloride

To illustrate the insights gained from a crystal structure, we will analyze the publicly available data for 4-chlorobenzenesulfonyl chloride (CSD Refcode: ZZZVAV01, DOI: 10.5517/cc12r3xv), a close structural analogue of our target molecule.[5]

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice and data collection are summarized below.

| Parameter | 4-Chlorobenzenesulfonyl Chloride |

| Chemical Formula | C₆H₄Cl₂O₂S |

| Formula Weight | 211.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.043(3) |

| b (Å) | 5.7660(10) |

| c (Å) | 12.181(3) |

| α (°) | 90 |

| β (°) | 99.86(3) |

| γ (°) | 90 |

| Volume (ų) | 832.3(3) |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 150 |

| Final R₁ [I>2σ(I)] | 0.0454 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) via PubChem.[5]

Molecular Geometry

The analysis of the molecular structure reveals a conformation typical for benzenesulfonyl chlorides. The sulfur atom adopts a distorted tetrahedral geometry. The S-Cl bond length is approximately 2.05 Å, and the S-O bonds are short (around 1.42 Å), indicating significant double-bond character. The C-S-Cl and O-S-O bond angles are key descriptors of the sulfonyl group's geometry.

Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules do not exist in isolation. They pack together, driven by a network of non-covalent interactions that minimize the system's energy. For 4-chlorobenzenesulfonyl chloride, the packing is dominated by weak C-H···O and C-H···Cl hydrogen bonds, as well as halogen-halogen (Cl···Cl) interactions.

The absence of strong hydrogen bond donors means the packing is primarily governed by weaker, yet structurally significant, forces. This leads to a dense, herringbone-like arrangement in the lattice.

Predicted Structural Features of this compound

Based on the analogue structure, we can predict key features for this compound:

-

Molecular Conformation: The benzenesulfonyl chloride fragment will likely adopt a similar geometry.

-

Key Intermolecular Interaction: The most significant difference is the presence of the formyl group (-CHO). The formyl hydrogen is weakly acidic, and the carbonyl oxygen is a good hydrogen bond acceptor. Therefore, we predict that the dominant intermolecular interaction will be a C-H···O hydrogen bond between the formyl group of one molecule and a sulfonyl oxygen of a neighboring molecule. This interaction is a robust and common motif in crystal engineering.

-

Packing Motif: This C-H···O interaction could lead to the formation of infinite chains or ribbons of molecules, which would then pack together to form the 3D crystal structure.

Diagram: Predicted Intermolecular Interactions

Caption: Predicted C-H···O hydrogen bond for this compound.

Implications for Drug Development and Materials Science

A definitive crystal structure would provide invaluable information:

-

For Drug Development: It would reveal the precise 3D shape and electrostatic potential of the molecule, aiding in the rational design of inhibitors that bind to protein active sites. Understanding its solid-state packing and potential polymorphs is crucial for formulation, ensuring consistent solubility and bioavailability.

-

For Materials Science: The predictable self-assembly via C-H···O bonds could be exploited to design novel crystalline materials (co-crystals) with specific optical or electronic properties.

Conclusion

While the crystal structure of this compound remains to be determined, a clear and reliable pathway exists for its elucidation. By following the rigorous experimental workflow detailed in this guide—from high-purity synthesis to meticulous data analysis—researchers can obtain a high-quality structure. The analysis of the analogue, 4-chlorobenzenesulfonyl chloride, provides a strong predictive foundation, suggesting that C-H···O hydrogen bonds involving the formyl and sulfonyl groups will be the defining feature of its supramolecular chemistry. The determination of this structure would be a valuable contribution, providing fundamental insights for both medicinal chemists and materials scientists.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Tosyl chloride | 98-59-9 [chemicalbook.com]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tosyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Solubility of 4-formylbenzenesulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 4-formylbenzenesulfonyl Chloride in Organic Solvents

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring both a reactive sulfonyl chloride moiety and a versatile formyl group, makes it a valuable building block for the synthesis of a diverse range of complex molecules, including novel drug candidates. The sulfonyl chloride group can readily react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Simultaneously, the aldehyde functionality can participate in a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.

The successful application of this compound in these synthetic endeavors is critically dependent on its solubility in various organic solvents. A thorough understanding of its solubility profile is paramount for reaction design, optimization of reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a discussion of the practical implications of its solubility in a research and drug development context.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₃S | [1] |

| Molecular Weight | 204.63 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 327 °C at 760 mmHg | [1] |

| Density | 1.485 g/cm³ | [1] |

| Flash Point | 151.6 °C | [1] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that predicts solubility based on the polarity of the solute and the solvent.[2] The overall polarity of a molecule is a composite of the individual bond dipoles and the molecule's geometry.

Molecular Structure and Polarity of this compound:

This compound possesses a unique combination of polar and nonpolar characteristics:

-

Polar Moieties: The molecule contains two highly polar functional groups: the sulfonyl chloride (-SO₂Cl) and the formyl (-CHO) group. The electronegative oxygen and chlorine atoms create significant partial positive charges on the sulfur and carbon atoms, respectively, leading to strong dipole-dipole interactions.

-

Nonpolar Moiety: The benzene ring is a nonpolar, aromatic hydrocarbon component.

The interplay between these polar and nonpolar regions dictates the solubility of this compound in different organic solvents.

Solvent Classification and Predicted Solubility:

Based on these structural features, a qualitative prediction of its solubility in various classes of organic solvents can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile) | High | These solvents possess large dipole moments and can effectively solvate the polar sulfonyl chloride and formyl groups through dipole-dipole interactions. |

| Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform) | Moderate to High | The polarity of these solvents is sufficient to interact favorably with the polar functional groups of the solute. |

| Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)) | Moderate | These solvents are less polar than chlorinated solvents but can still engage in dipole-dipole interactions. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Low to Moderate | While these solvents are polar, the sulfonyl chloride group is susceptible to solvolysis (reaction with the solvent), which can complicate solubility measurements.[3] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Very Low / Insoluble | The large disparity in polarity between the highly polar solute and the nonpolar solvent prevents effective solvation. |

It is crucial to note that these are qualitative predictions. For precise and reliable data, experimental determination of solubility is indispensable.

Experimental Determination of Solubility

The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a liquid solvent.[4] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined analytically.

Experimental Workflow

Caption: Isothermal Shake-Flask Method Workflow

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (high purity)

-